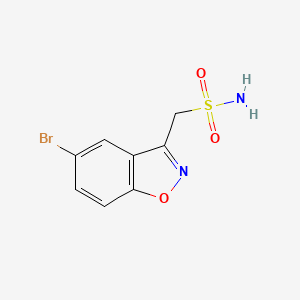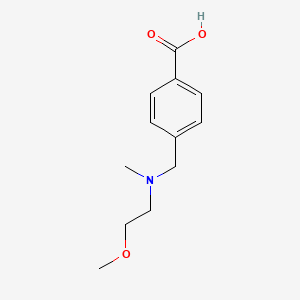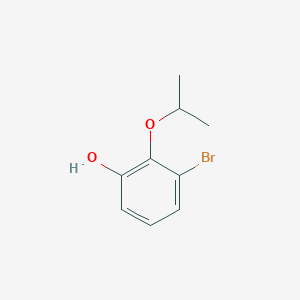
3-Bromo-2-isopropoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 3-bromo-2-(1-methylethoxy)- is an organic compound with the molecular formula C9H11BrO2 It is a derivative of phenol, where the hydrogen atom in the phenol ring is substituted by a bromine atom and an isopropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 3-bromo-2-(1-methylethoxy)- typically involves the bromination of phenol derivatives. One practical method involves the use of an electrophilic brominating reagent such as PhIOAcBr, which is prepared by mixing PIDA and AlBr3. This reagent is stable and can be stored at 4°C for up to a month without significant loss of reactivity . The reaction conditions are mild and efficient, making it suitable for a broad scope of arenes, including sterically hindered substrates.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar electrophilic brominating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: Phenol, 3-bromo-2-(1-methylethoxy)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom in the compound makes it highly reactive towards electrophiles, facilitating further substitution reactions.
Reduction: Quinones derived from this compound can be reduced back to hydroquinones using reducing agents.
Common Reagents and Conditions:
Bromination: PhIOAcBr in the presence of AlBr3.
Oxidation: Sodium dichromate (Na2Cr2O7), chromium trioxide (CrO3).
Reduction: Common reducing agents like sodium borohydride (NaBH4).
Major Products:
Electrophilic Substitution: Various substituted phenols.
Oxidation: Quinones.
Reduction: Hydroquinones.
Aplicaciones Científicas De Investigación
Phenol, 3-bromo-2-(1-methylethoxy)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which Phenol, 3-bromo-2-(1-methylethoxy)- exerts its effects involves its interaction with various molecular targets. The bromine atom and the phenolic group play crucial roles in its reactivity. The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom directs the incoming electrophile to the ortho and para positions relative to the phenolic group. This reactivity is leveraged in various synthetic applications.
Comparación Con Compuestos Similares
- Phenol, 2-bromo-3-(1-methylethoxy)-
- Phenol, 3-bromo-4-(1-methylethoxy)-
Comparison: Phenol, 3-bromo-2-(1-methylethoxy)- is unique due to the specific positioning of the bromine and isopropoxy groups, which influence its reactivity and applications. Compared to its isomers, this compound may exhibit different reactivity patterns in electrophilic substitution reactions, making it suitable for specific synthetic routes and applications.
Propiedades
Número CAS |
1026796-53-1 |
|---|---|
Fórmula molecular |
C9H11BrO2 |
Peso molecular |
231.09 g/mol |
Nombre IUPAC |
3-bromo-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C9H11BrO2/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6,11H,1-2H3 |
Clave InChI |
OSULYEKTMXRPSA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=CC=C1Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


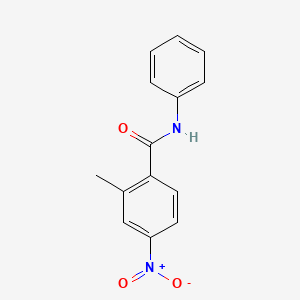

![1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B12083174.png)



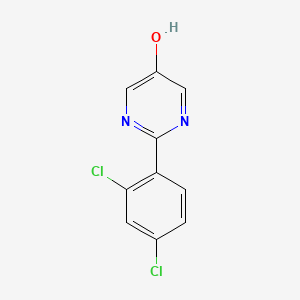
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]indol-2-ylidene]penta-1,3-dienyl]-1-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium;chloride](/img/structure/B12083206.png)



